N-Desmethyl sorafenib

Anti-proliferative activity MDA-MB-231 ATP assay

Preclinical labs confound CYP inhibition data when substituting sorafenib N-oxide for the N-desmethyl metabolite. N-Desmethyl sorafenib delivers a multi-kinase inhibitor background without major CYP isoform interference, enabling clean PK-PD modeling and regulatory impurity profiling. • Retains MEK/ERK anti-proliferative activity at pharmacologic concentrations; • Minimal inhibition of major hepatic CYP isoforms, contrasting sharply with CYP2D6-inhibiting sorafenib N-oxide; • Fully characterized reference standard for LC-MS/MS AMV, QC, and ANDA submissions.

Molecular Formula C20H14ClF3N4O3
Molecular Weight 450.8 g/mol
CAS No. 284461-74-1
Cat. No. B048811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl sorafenib
CAS284461-74-1
Synonyms4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-2-pyridinecarboxamide;  BAY 43-9007;  N-[4-Chloro-3-(trifluoromethyl)phenyl]-N’-[4-(2-carbamoyl-4-pyridyloxy)phenyl]urea
Molecular FormulaC20H14ClF3N4O3
Molecular Weight450.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=NC=C3)C(=O)N
InChIInChI=1S/C20H14ClF3N4O3/c21-16-6-3-12(9-15(16)20(22,23)24)28-19(30)27-11-1-4-13(5-2-11)31-14-7-8-26-17(10-14)18(25)29/h1-10H,(H2,25,29)(H2,27,28,30)
InChIKeyUAEWBZYTKIMYRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethyl Sorafenib: Pharmacologically Active Metabolite


N-Desmethyl sorafenib is the primary N-demethylated metabolite of the multikinase inhibitor sorafenib, formed via cytochrome P450 3A4 (CYP3A4)-mediated oxidation . It retains multi-kinase inhibitory activity and has demonstrated anti-proliferative actions in human breast cancer cell lines, operating through MEK/ERK pathway disruption, comparable to the parent compound . Its emerging strategic significance for research procurement stems from evidence suggesting it possesses a lower propensity to precipitate pharmacokinetic drug-drug interactions compared to sorafenib, distinguishing it from the primary circulating active metabolite, sorafenib N-oxide .

Why N-Desmethyl Sorafenib Cannot Be Substituted


Sorafenib undergoes extensive hepatic metabolism to multiple active and inactive species, creating a complex pharmacological milieu where each metabolite exhibits a unique profile of kinase inhibition, cellular activity, and cytochrome P450 (CYP) interaction . Simply substituting N-desmethyl sorafenib with sorafenib, the major N-oxide metabolite, or regorafenib in preclinical or bioanalytical studies will misrepresent experimental outcomes because the N-desmethyl analog is distinguished by its resistance to further oxidative metabolism and its minimal inhibition of major hepatic CYP isoforms, properties not shared by the parent drug or the CYP-inhibiting N-oxide metabolite . Consequently, its selection as an impurity reference standard, an analytical tool, or a lead-like scaffold for developing drug-interaction-sparing chemical probes is uniquely justified.

N-Desmethyl Sorafenib: Key Differentiation Evidence


ATP Depletion Potency vs. Sorafenib in TNBC Cells

In the highly aggressive, hormone-independent MDA-MB-231 breast cancer cell line, N-desmethyl sorafenib exhibited a 2.1-fold lower potency than the parent drug sorafenib in decreasing cell viability, as measured by ATP production. The IC50 for N-desmethyl sorafenib was 17 µM, compared to 8 µM for sorafenib . This quantitatively defines the activity contribution of the metabolite relative to the parent molecule in this cellular context, and contrasts with the more potent N-oxide metabolite which has a distinct CYP inhibition liability.

Anti-proliferative activity MDA-MB-231 ATP assay

Hepatic CYP Interaction and DDI Risk Profile

Unlike sorafenib and its major N-oxide metabolite, which have been characterized as inhibitors of CYP2D6 (sorafenib N-oxide Ki = 1.8 µM; sorafenib Ki = 34 µM) , N-desmethyl sorafenib has been reported in comparative enzymic studies to not inhibit major hepatic CYPs . The compound is also not subject to extensive further oxidative metabolism in human liver microsomes, a property that contrasts with the primary metabolite sorafenib N-oxide which is further biotransformed . This combination of metabolic stability and low CYP inhibition potential constitutes a class-level differential advantage for in vitro and in vivo studies where CYP-mediated drug interactions are a confounding factor.

Cytochrome P450 Drug-drug interaction CYP inhibition

MEK/ERK Suppression and Apoptosis vs. Metabolites

N-desmethyl sorafenib at 10 µM (72 h) impaired MEK/ERK signaling and increased caspase-3 activity to 128–139% of control in MDA-MB-231 cells, an effect quantitatively comparable to that produced by sorafenib and the N-desmethyl sorafenib N-oxide metabolite . This functional equivalence on the key oncogenic signaling pathway confirms the retained pharmacodynamic activity of the desmethyl metabolite despite its 2.1-fold lower ATP-depletion IC50, whereas the N′-hydroxymethylsorafenib N-oxide metabolite was completely inactive in these same assays .

MEK/ERK signaling Caspase-3 Apoptosis

Altered Pharmacokinetics in HCC Disease State

A 2024 study comparing sorafenib pharmacokinetics in healthy rats versus rats with hepatocellular carcinoma (HCC) revealed a 3.2-fold increase in the apparent Michaelis constant (Km) for the conversion of sorafenib to N-desmethyl sorafenib in the HCC-bearing animals . This disease-state-dependent decrease in catalytic efficiency for N-demethylation was a key contributor to the elevated serum concentrations of the parent drug observed in the HCC model (4.5-fold increase in AUC0-∞) . The finding implies that N-desmethyl sorafenib formation is differentially modulated in tumor-bearing versus healthy hepatic tissue, a nuance that cannot be captured by studying the parent drug alone.

Pharmacokinetics Hepatocellular carcinoma Michaelis constant

N-Desmethyl Sorafenib: Key Procurement Scenarios


ANDA/QC Impurity Reference Standard

Given its status as a primary circulating metabolite with defined chromatographic and mass spectrometric properties, N-desmethyl sorafenib is an essential impurity reference standard for regulatory analytical method development, method validation (AMV), and quality control (QC) applications for sorafenib active pharmaceutical ingredient (API) and finished dosage forms . Its procurement is specifically indicated for laboratories conducting ANDA (Abbreviated New Drug Application) submissions that must demonstrate comprehensive impurity profiling with a characterized, authentic metabolite standard.

In Vitro DDI Assessment with CYP-Sparing Analog

For safety pharmacology and metabolism laboratories investigating kinase inhibitor-mediated CYP inhibition, N-desmethyl sorafenib serves as a unique tool compound. Its documented lack of major CYP inhibition, combined with preserved MEK/ERK pathway activity , makes it an ideal agent for experimental designs requiring a pharmacologically active multikinase inhibitor background without the confounding variable of CYP-mediated metabolic interactions, contrasting sharply with sorafenib N-oxide which is a potent CYP2D6 inhibitor .

Metabolite Pharmacodynamic Contribution to Antitumor Activity

In preclinical oncology research, N-desmethyl sorafenib is required for experiments designed to deconvolute the individual contributions of each circulating metabolite to the overall antitumor efficacy and toxicity of sorafenib therapy. Because it retains the ability to suppress MEK/ERK signaling and induce apoptosis at pharmacologically relevant concentrations , its procurement enables in vitro and in vivo studies that isolate the metabolite's pharmacodynamic profile from that of the parent drug and the N-oxide metabolite.

HCC PK Modeling with Disease-State Metabolism

As evidenced by the 3.2-fold increase in apparent Michaelis constant for N-demethylation in HCC-bearing rats , pharmacokinetic-pharmacodynamic (PK-PD) modelers studying hepatic malignancies must include N-desmethyl sorafenib as a key analyte in LC-MS/MS panels. Its procurement is critical for building physiologically based pharmacokinetic (PBPK) models that accurately account for fraction metabolized through the N-demethylation pathway in both healthy and diseased liver states.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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